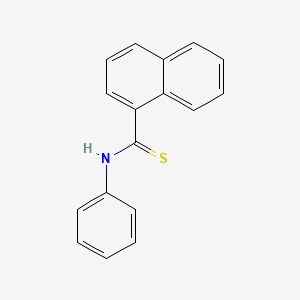![molecular formula C19H21BrN2O2 B12009146 2-(3-bromophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide](/img/structure/B12009146.png)
2-(3-bromophenoxy)-N'-[(E)-(4-tert-butylphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of this compound, featuring both a bromophenoxy group and a tert-butyl-benzylidene hydrazide moiety, suggests potential for interesting chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE typically involves multiple steps:
Synthesis of 3-Bromo-Phenoxyacetic Acid: This can be achieved by reacting 3-bromophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Formation of Hydrazide: The 3-bromo-phenoxyacetic acid is then reacted with hydrazine hydrate to form the corresponding hydrazide.
Condensation Reaction: Finally, the hydrazide is condensed with 4-tert-butylbenzaldehyde under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the hydrazide, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction could produce amines.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
The compound may exhibit biological activity, such as antimicrobial or anticancer properties, due to the presence of the hydrazide moiety. Researchers can explore its potential as a lead compound for drug development.
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their therapeutic potential. The hydrazide group is known to interact with biological targets, making it a candidate for drug design.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The hydrazide group can form hydrogen bonds and other interactions with biological macromolecules, influencing their activity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenoxy)-Acetic Acid Hydrazide: Similar structure but with a chlorine atom instead of bromine.
2-(3-Bromophenoxy)-Acetic Acid Hydrazide: Lacks the tert-butyl-benzylidene group.
4-Tert-Butylbenzaldehyde Hydrazone: Contains the hydrazone linkage but lacks the phenoxyacetic acid moiety.
Uniqueness
The uniqueness of 2-(3-BROMO-PHENOXY)-ACETIC ACID (4-TERT-BUTYL-BENZYLIDENE)-HYDRAZIDE lies in its combined structural features, which may confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C19H21BrN2O2 |
|---|---|
Poids moléculaire |
389.3 g/mol |
Nom IUPAC |
2-(3-bromophenoxy)-N-[(E)-(4-tert-butylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H21BrN2O2/c1-19(2,3)15-9-7-14(8-10-15)12-21-22-18(23)13-24-17-6-4-5-16(20)11-17/h4-12H,13H2,1-3H3,(H,22,23)/b21-12+ |
Clé InChI |
SWKNYGFFDZEAOY-CIAFOILYSA-N |
SMILES isomérique |
CC(C)(C)C1=CC=C(C=C1)/C=N/NC(=O)COC2=CC(=CC=C2)Br |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C=NNC(=O)COC2=CC(=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(2-methoxyphenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12009064.png)

![7,9-Dibromo-5,5-dimethyl-2-(naphthalen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B12009069.png)
![Methyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-5-oxo-2-(3-phenoxyphenyl)-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12009080.png)
![(5Z)-5-[(3-mesityl-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12009083.png)
![5-(4-methoxyphenyl)-4-{[(E)-(3-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12009089.png)

![[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate](/img/structure/B12009097.png)
![2-[(E)-2-phenylethenyl]-1H-imidazole](/img/structure/B12009106.png)

![2-chloro-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}benzamide](/img/structure/B12009114.png)


![5-(4-chlorophenyl)-4-({(E)-[4-(dimethylamino)phenyl]methylidene}amino)-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12009142.png)
